molecular formula C14H22N4O5 B12066446 (2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate

(2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate

Cat. No.: B12066446
M. Wt: 326.35 g/mol
InChI Key: VFCYZPOEGWLYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valtorcitabine is a small molecule compound belonging to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. It is a prodrug of torcitabine, designed to improve the bioavailability and efficacy of the parent compound. Valtorcitabine has been investigated for its potential use in the treatment of viral infections, particularly hepatitis B .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valtorcitabine is synthesized through the esterification of torcitabine with valine. The reaction involves the use of human esterases in plasma or the intestinal mucosa to convert valtorcitabine to torcitabine . The synthetic route typically involves the following steps:

    Esterification: Torcitabine is reacted with valine in the presence of a suitable catalyst to form valtorcitabine.

    Purification: The product is purified using chromatographic techniques to obtain pure valtorcitabine.

Industrial Production Methods

Industrial production of valtorcitabine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of torcitabine and valine are reacted in industrial reactors.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Valtorcitabine undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in valtorcitabine can be hydrolyzed to release torcitabine and valine.

    Oxidation and Reduction: Valtorcitabine can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze valtorcitabine.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

    Hydrolysis: Torcitabine and valine.

    Oxidation and Reduction: Various oxidized or reduced forms of valtorcitabine, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C14H22N4O5

Molecular Weight

326.35 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-amino-3-methylbutanoate

InChI

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)

InChI Key

VFCYZPOEGWLYRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N

Origin of Product

United States

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